6-Hydroxyquinoline-5-carbaldehyde
Overview
Description
6-Hydroxyquinoline-5-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Mechanism of Action
Target of Action
6-Hydroxyquinoline-5-carbaldehyde is a derivative of the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s known that the presence of a methyl group facilitates oxidation . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the cellular environment.
Biochemical Pathways
8-hq derivatives have been shown to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the compound’s bioavailability and efficacy.
Result of Action
The electrochemical properties of similar compounds have been studied, and a strong correlation between the chemical structure and obtained reduction and oxidation potentials was found . This suggests that the compound may induce redox reactions in cells, leading to various cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its electrochemical properties, and thus its ability to induce redox reactions, can be affected by the presence of a methyl group . Additionally, its pharmacokinetic properties, such as its absorption and distribution, can be influenced by factors like pH and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group at the desired position . Another method is the Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve formylation . The Duff reaction, which uses hexamethylenetetramine (HMTA) and acetic acid, is also employed for the formylation of quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its high efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, such as the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, alkyl halides
Major Products Formed
Oxidation: 6-Hydroxyquinoline-5-carboxylic acid
Reduction: 6-Hydroxyquinoline-5-methanol
Substitution: Various esters and ethers depending on the substituents used
Scientific Research Applications
6-Hydroxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Hydroxyquinoline-5-carbaldehyde can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its strong metal-chelating properties and use in medicinal chemistry.
6-Methoxyquinoline-5-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and applications.
Quinoline-5-carbaldehyde: Lacks the hydroxyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-hydroxyquinoline-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVJXIJXRIXXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543848 | |
Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77717-71-6 | |
Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.